molecular formula C23H23NO4 B2710870 N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide CAS No. 900295-36-5

N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide

Cat. No.: B2710870
CAS No.: 900295-36-5
M. Wt: 377.44
InChI Key: FCDZGOUTTWQBGU-UHFFFAOYSA-N
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Description

N-[3-(4-Methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide is a chromene-based compound featuring a 4H-chromen-4-one core substituted at position 2 with a cyclohexanecarboxamide group and at position 3 with a 4-methoxyphenyl moiety. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-27-17-13-11-15(12-14-17)20-21(25)18-9-5-6-10-19(18)28-23(20)24-22(26)16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDZGOUTTWQBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide involves several steps. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin to form the chromen-2-yl intermediate. This intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base, such as triethylamine, to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation, or interact with antioxidant pathways to neutralize free radicals .

Comparison with Similar Compounds

Chromene-2-Carboxamide Derivatives

Compounds such as N-(4-oxo-4H-chromen-2-yl)benzamide derivatives () share the chromene-carboxamide scaffold but differ in substituents on the aromatic ring. For example:

  • 4-Bromo-N-(4-oxo-4H-chromen-2-yl)benzamide (melting point: 287°C) exhibits high thermal stability due to halogen substitution .
  • 4-Nitro-N-(4-oxo-4H-chromen-2-yl)benzamide (melting point: 323°C) demonstrates enhanced rigidity from the nitro group .

In contrast, the target compound replaces the benzamide with a cyclohexanecarboxamide, reducing aromatic conjugation and increasing lipophilicity. This substitution may improve membrane permeability but lower melting points compared to nitro- or bromo-substituted analogues .

Thiourea-Functionalized Cyclohexanecarboxamides

and describe N-(arylcarbamothioyl)cyclohexanecarboxamides (e.g., H₂L₇ and H₂L₈), which include a thiourea (-NHCOS-) bridge. These compounds exhibit intramolecular hydrogen bonding (N–H···O), stabilizing pseudo-six-membered rings .

Physicochemical Properties

Compound Substituent(s) Melting Point (°C) Key Structural Features
Target Compound Cyclohexane, 4-OCH₃ Not reported High lipophilicity, conformational rigidity
4-Nitro-N-(4-oxo-4H-chromen-2-yl)benzamide 4-NO₂ 323 Rigid aromatic system, strong polar interactions
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-OCH₃, phenethyl Not reported Flexible phenethyl chain, enhanced solubility
H₂L₈ (Thiourea derivative) 4-OCH₃, thiourea Not reported Intramolecular H-bonding, metal chelation

Biological Activity

N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide is a synthetic organic compound belonging to the chromen-4-one derivatives. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C23H25NO4C_{23}H_{25}NO_4. The compound features a chromenone core, which contributes to its biological activity through various mechanisms.

PropertyValue
Molecular FormulaC23H25NO4C_{23}H_{25}NO_4
Molecular Weight375.45 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
  • Antioxidant Activity : It exhibits free radical scavenging properties, which help in reducing oxidative stress within cells.
  • Cell Proliferation Modulation : Studies suggest it can interfere with signaling pathways that regulate cell growth and proliferation, making it a candidate for cancer therapy.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound significantly inhibits COX enzymes, leading to reduced production of pro-inflammatory mediators.

Table 1: Inhibitory Effects on COX Enzymes

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound60%85%

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism involves apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715.5
A54920.0

Case Studies

  • Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of various chromenone derivatives, including this compound. It was found to significantly reduce edema in animal models when administered at doses of 10 mg/kg.
  • Anticancer Research : In another study featured in Cancer Letters, the compound was tested against MCF-7 cells, showing a dose-dependent inhibition of cell viability with an IC50 value of 15.5 µM, indicating its potential as a therapeutic agent for breast cancer treatment.

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